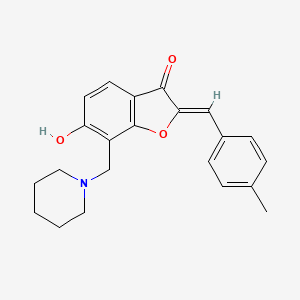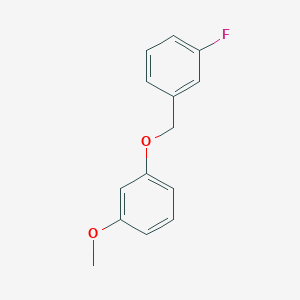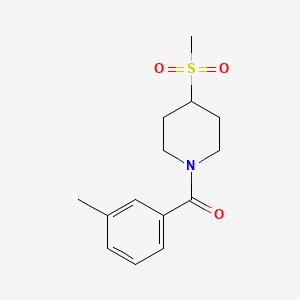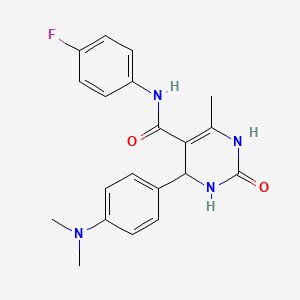![molecular formula C25H23NO5 B2797697 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid CAS No. 2137065-53-1](/img/structure/B2797697.png)
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful for monitoring reactions.
Mechanism of Action
Target of Action
N-Fmoc-O-phenyl-D-homoserine, also known as (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary target is the amine group of other molecules, which it protects during the synthesis process .
Mode of Action
The compound works by reacting with the amine group of another molecule to form a carbamate . This reaction is facilitated by the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) present in the compound . The resulting carbamate is stable and protects the amine group from unwanted reactions during the synthesis process .
Result of Action
The primary result of N-Fmoc-O-phenyl-D-homoserine’s action is the protection of the amine group in the molecule it reacts with . This protection allows for more controlled reactions during the synthesis process and prevents unwanted side reactions .
Action Environment
The efficacy and stability of N-Fmoc-O-phenyl-D-homoserine depend on the specific conditions of the synthesis process it is used in. Factors such as temperature, pH, and the presence of other reactants can all influence the compound’s action. For example, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Fmoc-O-phenyl-D-homoserine are largely attributed to the aromaticity of the Fmoc group, which improves the association of peptide building blocks
Cellular Effects
N-Fmoc-O-phenyl-D-homoserine has been shown to influence cell function in various ways. For instance, it has been used in 3D culture of various cells, including mesenchymal stem cells, normal endothelial cells, and tumor cell lines
Molecular Mechanism
The molecular mechanism of action of N-Fmoc-O-phenyl-D-homoserine is complex and multifaceted. It is known that the compound exerts its effects at the molecular level through various interactions with biomolecules. For example, the β-sheet structure of the compound is principally interlocked by π–π stacking of the Fmoc groups
Temporal Effects in Laboratory Settings
In laboratory settings, N-Fmoc-O-phenyl-D-homoserine exhibits changes in its effects over time. The compound is known to form a thermo-sensitive and shear-thinning hydrogel upon self-assembly in physiological conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenol derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
- (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Uniqueness
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid is unique due to its specific structure, which provides both stability and ease of removal of the protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBFNQOGULCOD-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2797615.png)


![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)


![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)
![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797632.png)
![2-Thia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B2797634.png)

![N-butyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2797637.png)
